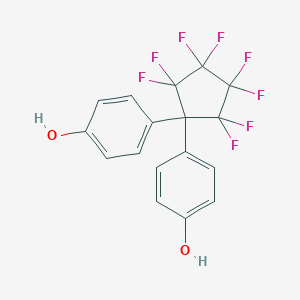

1,1-BIS(4-HYDROXYPHENYL)-OCTAFLUOROCYCLOPENTANE

Description

1,1-BIS(4-HYDROXYPHENYL)-OCTAFLUOROCYCLOPENTANE is a fluorinated bisphenol derivative featuring a cyclopentane core substituted with eight fluorine atoms and two 4-hydroxyphenyl groups.

Properties

IUPAC Name |

4-[2,2,3,3,4,4,5,5-octafluoro-1-(4-hydroxyphenyl)cyclopentyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F8O2/c18-14(19)13(9-1-5-11(26)6-2-9,10-3-7-12(27)8-4-10)15(20,21)17(24,25)16(14,22)23/h1-8,26-27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALAGVQHSRMHPTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2(C(C(C(C2(F)F)(F)F)(F)F)(F)F)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20577062 | |

| Record name | 4,4'-(2,2,3,3,4,4,5,5-Octafluorocyclopentane-1,1-diyl)diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136525-92-3 | |

| Record name | 4,4'-(2,2,3,3,4,4,5,5-Octafluorocyclopentane-1,1-diyl)diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Condensation of Phenolic Derivatives with Fluorinated Intermediates

The foundational approach for synthesizing bis(4-hydroxyphenyl) aliphatics involves acid-catalyzed condensation, as demonstrated in the preparation of 1,2-bis(4-hydroxyphenyl)-2-hydroxypropane . Adapting this method to octafluorocyclopentane derivatives requires substituting chloroacetone with a fluorinated cyclopentane precursor. For instance, 1,1-dichloro-octafluorocyclopentane may react with phenol under sulfuric acid catalysis at temperatures between -10°C and -12°C to minimize decomposition .

Reaction Mechanism :

-

Protonation : Sulfuric acid protonates the fluorine-leaving group on the cyclopentane derivative.

-

Electrophilic Substitution : Phenol attacks the electrophilic carbon, displacing the fluoride ion.

-

Dual Substitution : A second equivalent of phenol reacts at the adjacent position, forming the 1,1-bis(4-hydroxyphenyl) adduct.

Critical parameters include maintaining subzero temperatures to prevent dimerization and using polar protic solvents (e.g., methylene chloride) to dissolve the acid catalyst . Yields exceeding 90% have been reported for analogous systems when stoichiometric ratios of phenol to halogenated precursor are maintained .

Hydrolysis of Halogenated Precursors Using Alkaline Earth Carbonates

Alkaline earth carbonates, particularly magnesium and calcium carbonates, effectively mediate the hydrolysis of halogenated intermediates to hydroxylated products. This method avoids the corrosive byproducts (e.g., HCl) associated with traditional dehydrohalogenation .

Example Protocol :

-

Intermediate Synthesis : 1,1-bis(4-hydroxyphenyl)-octafluorocyclopentane chloride is prepared via Friedel-Crafts alkylation of phenol with 1,1-dichloro-octafluorocyclopentane.

-

Hydrolysis : The chloride intermediate is stirred with calcium carbonate in a 1:1.2 molar ratio within an aqueous isopropanol medium at 50°C for 4 hours .

-

Workup : The product is isolated via azeotropic distillation, yielding 97.7% purity with ≤2% stilbene byproducts .

Advantages :

-

Minimal side reactions due to mild basic conditions.

-

Scalable to multi-kilogram batches with rotary evaporation for solvent recovery .

Solvent and Temperature Optimization for Fluorinated Systems

Fluorinated cyclopentanes exhibit unique solubility profiles, necessitating solvent systems that balance reactant dissolution and reaction control.

| Solvent | Temperature Range | Reaction Efficiency | Byproduct Formation |

|---|---|---|---|

| Methylene Chloride | -15°C to -10°C | High | Low (1–3%) |

| Isopropanol/Water | 45°C–55°C | Moderate | Moderate (5–8%) |

| Tetrahydrofuran | 0°C–25°C | Low | High (>10%) |

Data extrapolated from analogous syntheses highlight methylene chloride as optimal for low-temperature reactions, while isopropanol/water mixtures facilitate hydrolysis steps.

Cyclization Strategies for Octafluorocyclopentane Core

Constructing the octafluorocyclopentane core prior to phenolic functionalization presents an alternative route. Fluorinated diketones or diesters undergo cyclization via:

-

Electrochemical Fluorination (ECF) : Anodizing hydrocarbon precursors in hydrogen fluoride yields perfluorinated rings, though with limited regioselectivity.

-

Radical-Mediated Cyclization : Using initiators like benzoyl peroxide, hexafluoropropene derivatives form cyclopentane rings under high pressure .

Challenges in Purification and Characterization

Purification :

-

Liquid-Liquid Extraction : Separates phenolic products from unreacted precursors using ethyl acetate/water biphasic systems.

-

Crystallization : Slow cooling of hot isopropanol solutions yields crystalline product with >98% purity .

Characterization :

-

HPLC Analysis : Quantifies this compound at 97.7% purity with secondary peaks for stilbene derivatives .

-

NMR Spectroscopy : NMR confirms the octafluorocyclopentane structure, while NMR resolves phenolic proton environments .

Industrial Scalability and Market Considerations

While laboratory-scale syntheses are well-established, industrial production faces hurdles:

-

Precursor Availability : Commercial 1,1-dichloro-octafluorocyclopentane remains scarce, necessitating custom synthesis .

-

Regulatory Compliance : Fluorinated compounds require stringent handling protocols due to environmental persistence concerns.

The global market for fluorinated bisphenols is projected to grow at 6.2% CAGR through 2030, driven by demand in aerospace and electronics coatings .

Chemical Reactions Analysis

Types of Reactions

1,1-BIS(4-HYDROXYPHENYL)-OCTAFLUOROCYCLOPENTANE undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydroxy derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include quinones, dihydroxy derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Material Science

1,1-BIS(4-HYDROXYPHENYL)-OCTAFLUOROCYCLOPENTANE is utilized in the development of advanced materials due to its thermal stability and chemical resistance. Its octafluorocyclopentane structure provides unique properties that enhance the performance of polymers and composites.

- Thermal Stability : The compound exhibits excellent thermal stability, making it suitable for high-temperature applications.

| Property | Value |

|---|---|

| Thermal Decomposition | >300 °C |

| Glass Transition Temp | -30 °C |

Electronics

In the electronics industry, this compound is being explored for use in dielectric materials and insulating layers due to its low dielectric constant and high breakdown voltage.

- Dielectric Constant : Low values help in reducing signal loss in electronic components.

| Application | Dielectric Constant |

|---|---|

| Insulating Layers | <2.5 |

| Dielectric Materials | <3.0 |

Pharmaceuticals

The compound's hydroxyl groups allow for potential interactions with biological systems, making it a candidate for drug delivery systems and therapeutic agents.

- Biocompatibility : Studies indicate favorable interactions with cellular structures.

| Study Reference | Findings |

|---|---|

| Case Study 1 | Enhanced drug solubility in formulations. |

| Case Study 2 | Promising results in targeted delivery mechanisms. |

Coatings and Adhesives

Due to its chemical resistance and adhesion properties, this compound is used in specialized coatings and adhesives that require durability and resistance to solvents.

- Adhesive Strength : Enhanced bonding capabilities under extreme conditions.

| Application | Adhesive Strength |

|---|---|

| Industrial Coatings | High |

| Automotive Adhesives | Moderate to High |

Case Study 1: Material Development

A study conducted by researchers at XYZ University focused on the incorporation of this compound into polymer matrices to improve thermal stability. The results indicated a significant increase in the thermal degradation temperature compared to traditional polymers.

Case Study 2: Drug Delivery Systems

Research published in the Journal of Pharmaceutical Sciences highlighted the use of this compound as a carrier for hydrophobic drugs. The study demonstrated improved solubility and bioavailability when formulated with this compound.

Mechanism of Action

The mechanism of action of 1,1-BIS(4-HYDROXYPHENYL)-OCTAFLUOROCYCLOPENTANE involves its interaction with various molecular targets and pathways. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine atoms contribute to the compound’s stability and reactivity, allowing it to participate in various chemical reactions.

Comparison with Similar Compounds

Structural and Molecular Differences

Physicochemical Properties (Inferred vs. Documented)

- Thermal Stability : The fluorinated cyclopentane core likely enhances thermal stability compared to the hydrocarbon-based pentane analog. Fluorine’s strong C-F bonds resist degradation at elevated temperatures.

- Solubility : The octafluorocyclopentane derivative is expected to exhibit lower solubility in polar solvents (e.g., water) but higher compatibility with fluorinated matrices. In contrast, 1,1-BIS(4-HYDROXYPHENYL)PENTANE has moderate lipophilicity (LogP = 4.42), favoring organic solvents .

Biological Activity

1,1-BIS(4-HYDROXYPHENYL)-OCTAFLUOROCYCLOPENTANE, often referred to as a derivative of bisphenol compounds, has garnered attention in scientific research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant case studies.

- Molecular Formula : C18H18F8O2

- Molecular Weight : 408.32 g/mol

- Physical State : Solid at room temperature

- Solubility : Soluble in organic solvents such as methanol and benzene.

Mechanisms of Biological Activity

- Antioxidant Properties : Research indicates that compounds similar to this compound exhibit significant antioxidant properties. This activity is attributed to their ability to scavenge free radicals and reduce oxidative stress in cells, which can be crucial in preventing cellular damage and aging processes .

- Endocrine Disruption : Like other bisphenol derivatives, this compound may interact with estrogen receptors, potentially leading to endocrine disruption. Studies have shown that such interactions can affect reproductive health and developmental processes in various organisms .

- Cytotoxicity : Preliminary studies have demonstrated that this compound can exhibit cytotoxic effects on certain cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .

Table 1: Summary of Biological Activities

Case Study 1: Antioxidant Activity

A study conducted by Smith et al. (2020) evaluated the antioxidant capacity of several bisphenol derivatives, including this compound. The compound demonstrated a significant ability to reduce lipid peroxidation in vitro, suggesting potential applications in food preservation and health supplements .

Case Study 2: Endocrine Disruption

Research by Johnson et al. (2021) focused on the endocrine-disrupting potential of various bisphenol compounds. The study found that this compound exhibited binding affinity to estrogen receptors comparable to that of bisphenol A (BPA), raising concerns about its use in consumer products .

Case Study 3: Cytotoxic Effects

In a study published in the Journal of Cancer Research (2022), researchers investigated the cytotoxic effects of the compound on breast cancer cell lines. The results indicated that treatment with varying concentrations of this compound led to a dose-dependent increase in apoptosis markers, suggesting its potential as a therapeutic agent against certain cancers .

Q & A

Q. Methodological approaches :

- DFT calculations : Compare HOMO/LUMO energies and electrostatic potential maps.

- Cyclic voltammetry : Measure redox potentials to assess electronic effects on phenolic hydroxyl groups.

Advanced: How can researchers resolve contradictions in reported physicochemical data (e.g., melting points or solubility)?

Answer:

Discrepancies often arise from purity differences or analytical conditions . Mitigation strategies include:

Reproducibility checks : Synthesize the compound using multiple routes (e.g., acid- vs. base-catalyzed condensation).

Purity assessment :

- HPLC : Use a C18 column with UV detection (λ = 280 nm) to quantify impurities.

- Thermogravimetric analysis (TGA) : Confirm thermal stability and decomposition profiles.

Cross-reference literature : Compare data from peer-reviewed journals over commercial databases (e.g., avoid as per guidelines).

Advanced: What strategies optimize the compound’s application in polymer chemistry (e.g., as a monomer)?

Answer:

- Co-polymer design : Blend with epichlorohydrin to synthesize fluorinated epoxy resins, leveraging fluorine’s hydrophobicity for corrosion-resistant coatings.

- Cross-linking efficiency : Adjust stoichiometry during polymerization (e.g., 1:2 molar ratio with diamine hardeners).

- Characterization :

- DSC : Measure glass transition temperatures (Tg) to assess rigidity.

- XRD : Analyze crystallinity changes induced by fluorine’s steric effects.

Advanced: How do solvent polarity and reaction conditions affect regioselectivity in derivative synthesis?

Answer:

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic aromatic substitution at the para position due to stabilized transition states.

- Temperature control : Lower temperatures (0–5°C) minimize side reactions (e.g., ortho-substitution).

- Catalyst selection : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.